11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
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Overview
Description
11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 4-oxo-2-thioxo-1,3-thiazolidine-3-undecanoic acid under specific conditions to form the desired product. The reaction typically requires the use of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times for similar compounds .
Chemical Reactions Analysis
Types of Reactions
11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Scientific Research Applications
11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-2-methylphenylboronic acid: Shares the butoxy and methylphenyl groups but lacks the complex thiazolidinyl and pyrazolyl structures.
1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazides: Contains similar thiosemicarbazide and phenyl groups but differs in the overall structure and functional groups.
Uniqueness
Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C35H43N3O4S2 |
---|---|
Molecular Weight |
633.9 g/mol |
IUPAC Name |
11-[(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C35H43N3O4S2/c1-3-4-22-42-29-19-20-30(26(2)23-29)33-27(25-38(36-33)28-16-12-11-13-17-28)24-31-34(41)37(35(43)44-31)21-15-10-8-6-5-7-9-14-18-32(39)40/h11-13,16-17,19-20,23-25H,3-10,14-15,18,21-22H2,1-2H3,(H,39,40)/b31-24- |
InChI Key |
NWZVDSXVCLTFNH-QLTSDVKISA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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